Boc-Pen(pMeBzl)-OH
Description
Contextualization as a Penicillamine (B1679230) Derivative in Amino Acid Chemistry
Penicillamine's structural uniqueness, with its gem-dimethyl groups adjacent to the sulfur atom, imparts significant conformational constraints on the peptide backbone. nih.gov This steric hindrance can be exploited to create peptides with enhanced stability against enzymatic degradation and to favor specific secondary structures, which are often crucial for biological activity. The in vivo stability of penicillamine is notable, as it is resistant to degradation by enzymes like cysteine desulfhydrase and L-amino acid oxidase. mdpi.com
The thiol group of penicillamine is highly reactive and prone to oxidation, which can lead to the unwanted formation of disulfide bonds. To prevent such side reactions during peptide synthesis, the thiol must be protected. The p-methylbenzyl group serves as an effective "permanent" protecting group for the thiol moiety in Boc-based SPPS. It remains stable throughout the synthesis cycles where the temporary Boc groups are removed with mild acid, and is typically cleaved at the final step of the synthesis under strong acidic conditions.
Academic Significance in Protected Amino Acid Synthesis
The synthesis of peptides is a stepwise process that requires the sequential addition of amino acids to a growing chain. To ensure the formation of the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily blocked or "protected". peptide.com The Boc/Bzl protection scheme is a well-established strategy in SPPS. In this approach, the α-amino group of the incoming amino acid is protected by the acid-labile Boc group, while the reactive side chains are protected by more acid-stable, benzyl-based groups like pMeBzl. peptide.com
The significance of Boc-Pen(pMeBzl)-OH lies in its compatibility with this strategy. The Boc group can be selectively removed using a reagent like trifluoroacetic acid (TFA) to allow for the coupling of the next amino acid in the sequence, while the pMeBzl group remains intact on the penicillamine side chain. This orthogonality of protecting groups is fundamental to the successful synthesis of complex peptides.
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Chemical Name | N-(tert-butoxycarbonyl)-S-(4-methylbenzyl)penicillamine |
| Molecular Formula | C18H27NO4S |
| Molecular Weight | 353.48 g/mol |
| CAS Number | 198474-61-2 |
| Purity | >98% |
Note: The compound is often supplied as a dicyclohexylamine (B1670486) (DCHA) salt, which alters its molecular formula and weight. biocrick.comcalpaclab.com
Evolution of its Application in Complex Molecular Architectures
The application of this compound has evolved beyond the simple incorporation of a non-canonical amino acid. Researchers have leveraged the unique properties of penicillamine to engineer peptides with enhanced therapeutic potential. A prominent example is in the development of analogs of α-conotoxins, which are venom-derived peptides that target nicotinic acetylcholine (B1216132) receptors and have potential as non-opioid analgesics. nih.govnih.gov
In a notable study, systematic substitution of cysteine residues with penicillamine in the α-conotoxin RgIA framework led to the development of an analog, RgIA-5474, with a staggering 9000-fold increase in potency at the human α9α10 nAChR. nih.govmdpi.com This enhancement is attributed to the conformational constraints imposed by the gem-dimethyl groups of penicillamine, which can stabilize the bioactive conformation of the peptide and improve its resistance to disulfide bond shuffling. nih.gov The synthesis of such complex analogs relies on the precise incorporation of protected penicillamine derivatives like this compound during SPPS.
Furthermore, the distinct reactivity of penicillamine compared to cysteine has been exploited to direct the formation of specific disulfide bonds in peptides with multiple cysteine residues. The preferential formation of cysteine-penicillamine disulfide bonds over cysteine-cysteine or penicillamine-penicillamine bonds under certain conditions offers a strategy for the rational folding of multi-cyclic peptides without the need for complex orthogonal protecting group schemes. researchgate.net This has significant implications for the development of constrained peptides and peptidomimetics, a rapidly growing area in drug discovery aimed at targeting challenging protein-protein interactions. nih.gov
The continued use of this compound in the synthesis of such sophisticated and therapeutically relevant molecules underscores its enduring importance in the field of peptide chemistry.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRVVSYJKYAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Boc Pen Pmebzl Oh and Its Incorporation into Peptide Chains
Precursor Derivatization and Formation of Boc-Pen(pMeBzl)-OH
The synthesis of this compound is a two-step process involving the protection of the thiol group of penicillamine (B1679230) followed by the protection of the α-amino group. This sequential protection is crucial to prevent unwanted side reactions during peptide synthesis.
Boc Protection of the Alpha-Amine Functionality
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids in peptide synthesis. Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base. The reaction is generally carried out in a mixed solvent system, such as dioxane and water, at room temperature. The basic conditions facilitate the nucleophilic attack of the amino group on the carbonyl carbon of (Boc)₂O.
A general procedure for the Boc protection of an S-protected penicillamine derivative is as follows:
| Step | Reagents and Conditions | Purpose |
| 1 | Dissolve S-pMeBzl-penicillamine in a mixture of dioxane, water, and 1N NaOH. | To create a basic aqueous environment for the reaction. |
| 2 | Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. | The protecting group reagent. |
| 3 | Stir the mixture at room temperature. | To allow the reaction to proceed to completion. |
| 4 | Concentrate the mixture in vacuo and perform an aqueous workup with ethyl acetate and KHSO₄. | To remove the organic solvent and separate the product from water-soluble impurities. |
| 5 | Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent. | To isolate the crude Boc-protected product. |
This method provides the desired N-α-Boc protected amino acid in good yield after purification.
pMeBzl Protection of the Thiol Moiety
The thiol group of penicillamine is highly nucleophilic and prone to oxidation, necessitating its protection during peptide synthesis. The p-methylbenzyl (pMeBzl) group is a suitable protecting group for the thiol moiety in Boc-based solid-phase peptide synthesis (SPPS) as it is stable to the acidic conditions used for Boc deprotection but can be cleaved under strong acidic conditions, such as with hydrogen fluoride (B91410) (HF), during the final cleavage of the peptide from the resin.
The synthesis of S-(p-methylbenzyl)-L-penicillamine is achieved by reacting L-penicillamine with p-methylbenzyl chloride in a basic medium. The reaction is typically performed in an aqueous solution of sodium hydroxide or in a mixture of organic solvent and aqueous base.
Strategies for Sequential Incorporation into Peptides
Once synthesized, this compound can be incorporated into peptide chains using several established methodologies. The choice of strategy depends on the desired length of the peptide, its sequence, and the scale of the synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-phase peptide synthesis (SPPS) is the most common method for the routine synthesis of peptides. In the Boc/Bzl strategy, the peptide chain is assembled on a solid support, typically a polystyrene resin. The synthesis cycle involves the following steps:
Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a tertiary amine, such as diisopropylethylamine (DIEA).
Coupling: The next Boc-protected amino acid, in this case, this compound, is activated and coupled to the free N-terminus of the resin-bound peptide.
Washing: Excess reagents and by-products are removed by washing the resin.
This cycle is repeated until the desired peptide sequence is assembled. Common coupling reagents used for the activation of the carboxylic acid of the incoming amino acid include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress racemization. Alternatively, uronium/aminium-based coupling reagents like HBTU, HATU, or PyBOP can be employed for efficient amide bond formation.
| Coupling Reagent | Description |
| DCC/HOBt | A classic and cost-effective coupling method. |
| DIC/HOBt | Similar to DCC but the urea byproduct is more soluble. |
| HBTU/DIEA | A highly efficient uronium-based coupling reagent. |
| HATU/DIEA | An aminium-based reagent known for its high coupling efficiency, especially for hindered amino acids. |
| PyBOP/DIEA | A phosphonium-based reagent that is also very effective. |
Solution-Phase Peptide Synthesis Approaches
For the large-scale synthesis of shorter peptides, solution-phase synthesis can be an attractive alternative to SPPS. In this approach, the coupling and deprotection reactions are carried out in solution. After each step, the product is isolated and purified before proceeding to the next step.
The coupling of this compound to an amino acid ester (the C-terminal component) can be achieved using the same activating agents as in SPPS. After the coupling reaction, the dipeptide is purified, and the Boc group is removed by acidolysis. The resulting dipeptide ester can then be coupled with another N-protected amino acid to extend the peptide chain. While this method allows for the purification of intermediates, it is more labor-intensive and time-consuming than SPPS for longer peptides.
Fragment Condensation Techniques Utilizing this compound
Fragment condensation is a powerful strategy for the synthesis of long peptides and small proteins. This approach involves the synthesis of several protected peptide fragments, which are then coupled together in solution or on a solid support. This compound can be incorporated into one of these fragments using either SPPS or solution-phase methods.
A key challenge in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. To minimize this, the C-terminal residue of the fragment to be activated is often chosen to be glycine or proline. If this compound is at the C-terminus of a fragment, careful selection of the coupling method and conditions is essential to preserve its stereochemical integrity. Coupling reagents that are known to suppress racemization, such as those that form active esters with HOBt or its derivatives, are preferred. The condensation of peptide fragments can be performed in solution or on a solid support, with the latter combining the advantages of SPPS with the efficiency of a convergent synthesis strategy.
Protecting Group Chemistry and Orthogonal Strategies Involving Boc Pen Pmebzl Oh
Characteristics of the pMeBzl Thiol Protecting Group
In Boc-based peptide synthesis, side chains of amino acids require more permanent protecting groups that are stable throughout the chain assembly process. peptide.com For the thiol group of cysteine and its analogue penicillamine (B1679230), the p-methylbenzyl (pMeBzl) group is a common choice within the Boc/Bzl strategy. peptide.combzchemicals.com
The pMeBzl group is a benzyl-type protecting group, characterized by its high stability to the moderate acid conditions used for Boc deprotection. peptide.com Its removal to regenerate the free thiol requires treatment with very strong acids. peptide.com The most common reagent for this purpose is anhydrous hydrogen fluoride (B91410) (HF), a procedure typically performed at the end of the synthesis to simultaneously cleave the completed peptide from the solid-phase resin and remove all side-chain protecting groups. peptide.comsigmaaldrich.com Other strong acid systems, such as trifluoromethanesulfonic acid (TFMSA), can also be used. peptide.comsigmaaldrich.com Cleavage of peptides containing residues like Cys(pMeBzl) or Arg(Tos) in HF is often performed at around 0-5 °C for 1-2 hours to ensure complete deprotection while minimizing side reactions. sigmaaldrich.com
Table 2: Cleavage Conditions for the pMeBzl Group
| Reagent | Typical Conditions | Application |
|---|---|---|
| Hydrogen Fluoride (HF) | 0-5 °C, often with scavengers like anisole | Standard "high-acid" final cleavage step in Boc-SPPS to deprotect side chains and cleave the peptide from the resin. peptide.comsigmaaldrich.com |
The pMeBzl group's compatibility profile is central to its role in orthogonal synthesis. It is completely stable to the repeated cycles of TFA treatment required for N-terminal Boc group removal during peptide chain elongation. peptide.compeptide.com It is also stable to the basic conditions used in Fmoc chemistry, although it is not typically used in that context as other thiol-protecting groups like Trityl (Trt) are preferred for their milder cleavage conditions. peptide.combzchemicals.com The pMeBzl group's stability to all but the strongest acids makes it a reliable "permanent" side-chain protecting group in the context of a Boc-SPPS campaign. peptide.compsu.edu This allows for the precise and predictable synthesis of peptides containing penicillamine, where the thiol group remains shielded until the final deprotection step. peptide.com
Design and Implementation of Orthogonal Protecting Group Schemes in Peptide Synthesis
An orthogonal protecting group strategy involves the use of multiple classes of protecting groups in a single synthesis, where each class can be removed by a specific chemical mechanism without affecting the others. iris-biotech.deorganic-chemistry.org The use of Boc-Pen(pMeBzl)-OH is a classic example of a semi-orthogonal or, more practically, a differential lability scheme. peptide.com
The synthetic design is as follows:
Chain Elongation: The peptide is assembled on a solid support. In each cycle, the N-terminal Boc group is removed with TFA. peptide.com The pMeBzl group on the penicillamine side chain, along with other benzyl-type side-chain protecting groups, is unaffected by this step. peptide.com The newly exposed free amine is then coupled to the next Boc-protected amino acid. This cycle is repeated to build the desired peptide sequence.
Final Cleavage: Once the peptide chain is fully assembled, the resin is treated with a strong acid, typically HF. sigmaaldrich.com This single, harsh step serves to cleave the pMeBzl group from the penicillamine thiol, remove all other side-chain protecting groups, and release the final, deprotected peptide from the solid support. peptide.comsigmaaldrich.com
This strategy allows for the synthesis of complex peptides where the highly reactive thiol group of penicillamine is kept inert throughout the entire assembly process, preventing side reactions such as unwanted disulfide bond formation. The predictable, two-tiered acid lability of the Boc and pMeBzl groups provides the control necessary for the successful synthesis of penicillamine-containing peptides. peptide.compeptide.com
Advanced Applications in Complex Molecular Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis
Boc-Pen(pMeBzl)-OH is a valuable chiral building block in asymmetric synthesis, a field focused on the stereoselective preparation of chiral molecules. wiley.com The inherent chirality of the penicillamine (B1679230) backbone provides a scaffold for introducing new stereocenters with a high degree of control. This is crucial in the synthesis of pharmaceuticals and other bioactive compounds where specific stereoisomers are often responsible for the desired biological activity. wiley.combocsci.com
The application of chiral building blocks like this compound is a fundamental strategy in modern organic synthesis. wiley.com These building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their chirality to the final product. bocsci.com This approach is often more efficient and predictable than creating chirality through asymmetric catalysis on a non-chiral substrate. researchgate.netbiocompare.com The use of this compound in the synthesis of chiral ligands and catalysts further extends its utility in promoting enantioselectivity in a wide range of chemical transformations. chemimpex.com
Synthesis of Peptides and Peptidomimetics Incorporating Penicillamine Residues
The primary application of this compound lies in the synthesis of peptides and peptidomimetics containing penicillamine residues. chemimpex.comchemimpex.com Penicillamine, a non-proteinogenic amino acid, is of significant interest due to the conformational constraints imposed by the gem-dimethyl groups on its β-carbon. benchchem.com This structural feature can influence the secondary structure of peptides, making it a valuable tool for designing peptides with specific three-dimensional shapes and enhanced biological stability.
In solid-phase peptide synthesis (SPPS), this compound is utilized within the Boc/Bzl protection strategy. peptide.comnih.gov The Boc group provides temporary protection for the α-amino group and is readily removed with moderate acid, such as trifluoroacetic acid (TFA). nih.gov The p-MeBzl group, on the other hand, is a more robust protecting group for the thiol side chain, stable to the conditions used for Boc removal but cleavable under strong acidic conditions like hydrofluoric acid (HF) at the end of the synthesis. peptide.comgoogle.com This orthogonality is essential for the stepwise assembly of the peptide chain without premature deprotection of the side chain. researchgate.net
The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, also benefits from the use of this compound. nih.gov5z.commdpi.com By incorporating this building block, chemists can create novel structures with improved pharmacokinetic properties, such as enhanced resistance to enzymatic degradation. nih.gov5z.com
Strategies for Constructing Disulfide-Rich Peptides
This compound plays a crucial role in the synthesis of disulfide-rich peptides, which are characterized by multiple disulfide bonds that are critical for their structure and function. nih.govnih.gov The p-MeBzl protecting group is a key element in strategies for regioselective disulfide bond formation. peptide.com
One common strategy involves the use of orthogonal protecting groups for different cysteine or penicillamine residues within the same peptide chain. For instance, a combination of the p-MeBzl group and other thiol protecting groups with different lability, such as acetamidomethyl (Acm), can be employed. peptide.compeptide.comgoogle.com The Acm group can be selectively removed using reagents like iodine, which also facilitates the formation of the first disulfide bond, while the p-MeBzl group remains intact. peptide.com The second disulfide bond involving the penicillamine residue can then be formed after the removal of the p-MeBzl group during the final cleavage from the resin. This allows for the controlled and sequential formation of specific disulfide bridges, which is essential for obtaining the correctly folded and biologically active peptide. nih.gov
Recent advancements have also highlighted the use of cysteine-penicillamine (Cys-Pen) disulfide bonds to direct the folding of peptide heterodimers. bakerlab.org The unique steric and electronic properties of the penicillamine residue can favor the formation of intermolecular Cys-Pen disulfide bonds over other potential pairings. bakerlab.org
Applications in Bioconjugation Methodologies as a Synthetic Intermediate
This compound serves as a valuable synthetic intermediate in the development of bioconjugation methodologies. chemimpex.comchemimpex.com Bioconjugation involves the covalent attachment of molecules, such as drugs or imaging agents, to biomolecules like peptides or proteins. chemimpex.com
After the synthesis of a peptide containing a Pen(pMeBzl) residue, the p-MeBzl group can be removed to reveal a free thiol group. This thiol is a versatile functional handle for various conjugation reactions. For example, it can react with maleimides or haloacetyl groups on another molecule to form a stable thioether linkage. This approach allows for the site-specific modification of peptides, enabling the creation of targeted drug delivery systems, diagnostic agents, and other advanced biomaterials. chemimpex.com The ability to introduce a reactive thiol group at a specific position within a peptide sequence, facilitated by the use of protected building blocks like this compound, is a cornerstone of modern bioconjugation chemistry.
Mechanistic and Methodological Considerations in Disulfide Bond Formation Utilizing Boc Pen Pmebzl Oh
Principles of Penicillamine-Mediated Disulfide Bridge Formation
The formation of a disulfide bond is an oxidative process involving two thiol groups. nih.gov In peptide synthesis, this requires the removal of thiol-protecting groups followed by an oxidation step. The Boc/Bzl protecting group strategy is a classic approach in SPPS, where the N-α-Boc group is removed by acid (e.g., trifluoroacetic acid, TFA) in each cycle, and the S-benzyl-type protecting groups, like pMeBzl, are cleaved at the end of the synthesis using strong acids such as hydrogen fluoride (B91410) (HF). peptide.comchempep.com
The pMeBzl group on the penicillamine (B1679230) side chain is stable to the repetitive TFA treatments used for N-α-Boc deprotection. peptide.comchempep.com Its removal during the final cleavage step liberates the free thiol of the penicillamine residue, making it available for disulfide bond formation. The presence of the gem-dimethyl groups on the β-carbon of penicillamine introduces significant steric hindrance compared to cysteine. google.comnih.gov This steric bulk influences the kinetics and thermodynamics of disulfide bond formation. While the formation of a Pen-Pen disulfide bond can be sterically hindered, the resulting bridge imposes significant conformational constraints on the peptide backbone. google.comnih.gov
Furthermore, in peptides containing both cysteine and penicillamine, the formation of a mixed Cys-Pen disulfide bond is often thermodynamically preferred over Cys-Cys or Pen-Pen homodimers. rsc.orgosti.gov This principle of "orthogonal pairing" can be exploited to direct the folding and disulfide connectivity of complex peptides. rsc.orgresearchgate.net The Cys-Pen disulfide bond has also been reported to be more stable against reduction due to the steric hindrance provided by the penicillamine methyl groups, which can inhibit thiol-disulfide exchange reactions. researchgate.netnih.gov
Directed Intramolecular Disulfide Cyclization Strategies
Intramolecular disulfide bonds are crucial for creating cyclic peptides, which often exhibit enhanced stability and receptor-binding affinity. lifetein.com.cnnih.gov The use of Boc-Pen(pMeBzl)-OH in SPPS allows for the strategic placement of penicillamine residues within a peptide sequence. After the linear peptide is assembled and cleaved from the resin (with concomitant removal of the pMeBzl group), the resulting dithiol peptide is subjected to oxidation to form the cyclic monomer. google.com
To favor intramolecular cyclization over intermolecular dimerization or oligomerization, the oxidation reaction is typically performed under high-dilution conditions. mdpi.com An alternative approach that leverages the "pseudo-dilution" effect is on-resin cyclization. nih.gov In this strategy, the thiol protecting groups are selectively removed while the peptide is still attached to the solid support. The polymer matrix prevents individual peptide chains from interacting, thus favoring the intramolecular reaction. nih.gov For this compound, this would require an orthogonal protecting group strategy where the pMeBzl group could be removed while the peptide remains anchored to the resin, which is not standard for the Boc/Bzl strategy. More commonly, orthogonal groups like S-acetamidomethyl (Acm) or S-trityl (Trt) are used with the Fmoc/tBu strategy for on-resin cyclization. nih.govmdpi.com
The steric hindrance from the penicillamine gem-dimethyl groups can slow down the rate of ring closure, which in some cases can compete with side reactions like the formation of dimers and higher polymers. google.com However, this same steric effect can be advantageous in directing the formation of specific disulfide-containing ring sizes and conformations. researchgate.net
Formation of Intermolecular Disulfide Linkages
Intermolecular disulfide bonds are used to create peptide homodimers or heterodimers, which can lead to enhanced biological activity. nih.govbeilstein-journals.org The synthesis of such dimers involves linking two peptide chains via one or more disulfide bridges. google.com
For homodimers containing penicillamine, a peptide sequence incorporating this compound is synthesized. After cleavage and deprotection, the resulting monomeric peptide with a free penicillamine thiol is oxidized. By controlling the concentration of the peptide during oxidation (i.e., using higher concentrations), the intermolecular reaction can be favored over intramolecular cyclization. mdpi.com
The synthesis of heterodimers, where two different peptide chains are linked, is more complex. It often requires an orthogonal protection strategy to ensure the correct pairing of cysteine or penicillamine residues. researchgate.netbakerlab.org For instance, one peptide could be synthesized with a penicillamine residue (from this compound) and another with a cysteine residue. After deprotection, the two different peptides are mixed and co-oxidized. The thermodynamic preference for the formation of a mixed Cys-Pen disulfide bond can drive the selective formation of the desired heterodimer. rsc.orgbakerlab.org Recent research has shown that using specific oxidants like selenol-L-cystine (SeCys) can efficiently promote the formation of intermolecular Cys-Pen disulfide bonds, even suppressing the formation of intramolecular bridges. bakerlab.org
Thiol-Disulfide Interchange Reactions in Peptide Assembly
Thiol-disulfide interchange is a fundamental reaction in which a free thiol attacks a disulfide bond, leading to a new disulfide bond and a new free thiol. cdnsciencepub.com This process is critical for the correct folding of proteins with multiple disulfide bonds, as it allows for the rearrangement of non-native disulfide pairs into the thermodynamically most stable, native conformation. nih.gov
When a peptide containing penicillamine (introduced via this compound) is folded, the steric bulk of the penicillamine residue influences the equilibrium of thiol-disulfide interchange reactions. researchgate.net The Cys-Pen disulfide bond is reported to be more resistant to reductive cleavage and thiol-disulfide exchange compared to a Cys-Cys bond. researchgate.netnih.gov This stability can be harnessed to "lock" a specific disulfide linkage in place while other Cys-Cys bonds might still be undergoing rearrangement. This selective stability makes penicillamine a valuable tool for directing the folding pathways of complex multi-disulfide peptides. rsc.orgresearchgate.net
However, the formation of the initial disulfide bonds can be subject to kinetic trapping. Under certain oxidative conditions, less stable Pen-Pen or Cys-Cys bonds might form faster than the thermodynamically favored Cys-Pen bond. researchgate.net Therefore, achieving the desired disulfide pattern may require conditions that allow for disulfide shuffling to reach thermodynamic equilibrium. researchgate.net
Optimization of Oxidation Conditions for Selective Disulfide Formation
The choice of oxidant and reaction conditions (e.g., pH, solvent, peptide concentration) is crucial for achieving high yields and purity of the desired disulfide-linked peptide, while minimizing side reactions. google.comnih.gov Common oxidizing agents include air (O2), dimethyl sulfoxide (B87167) (DMSO), potassium ferricyanide (B76249) (K3[Fe(CN)6]), and iodine (I2). google.comnih.gov
The oxidation rate is highly pH-dependent, increasing at higher pH values where the more reactive thiolate anion (S-) is the predominant species. google.com However, higher pH can also promote side reactions. For penicillamine-containing peptides, the steric hindrance can make oxidation more challenging. google.comnih.gov For example, the oxidation of a urotensin II antagonist containing a hindered penicillamine unit was shown to be improved in both purity and yield by using a polymer-supported oxidant, CLEAR-OX. nih.gov
For peptides containing other sensitive amino acid residues like methionine (Met), tryptophan (Trp), or tyrosine (Tyr), mild and selective oxidants are required to avoid their unwanted oxidation. google.com Thallium(III) trifluoroacetate (B77799) has been used as a mild oxidant, but it is toxic. google.com A class of platinum-based reagents, such as trans-[Pt(en)2Cl2]2+, has been shown to be highly selective and efficient for the quantitative formation of intramolecular disulfide bonds in peptides, including those with penicillamine residues. google.comacs.org These reagents work under mild acidic or neutral conditions, giving high yields (97-100%) without oxidizing methionine side chains. google.comacs.org
The choice of solvent can also be critical. Differences in the reactivity of thiol groups protected with different protecting groups (e.g., Trt vs. Acm) towards iodine in various solvents like dichloromethane (B109758) (CH2Cl2) or dimethylformamide (DMF) can be exploited for the selective, sequential formation of multiple disulfide bonds on a solid support. mdpi.com
Data Tables
Table 1: Comparison of Oxidation Conditions for Disulfide Formation
| Oxidant/Method | Typical Conditions | Advantages | Disadvantages/Considerations | Citation(s) |
| Air (O₂) | pH 8-9, high dilution | Mild, simple | Slow, may lead to side reactions and incomplete oxidation | researchgate.netresearchgate.net |
| Dimethyl Sulfoxide (DMSO) | Acidic or neutral pH | Can be effective for various peptides | Can oxidize sensitive residues like Met and Cys to sulfoxides | google.com |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | pH 7-8 | Relatively fast and efficient | Can be aggressive, potential for side reactions | nih.gov |
| Iodine (I₂) | Aqueous or organic solvents (e.g., CH₂Cl₂, DMF) | Fast, can be used for on-resin cyclization | Can cause side reactions (e.g., iodination of Tyr) if not controlled | mdpi.com |
| trans-[Pt(en)₂Cl₂]²⁺ | pH 3-7 | Highly selective, fast, quantitative, no Met oxidation | Reagent cost and availability | google.comacs.org |
| CLEAR-OX (Polymer-supported) | Aqueous/organic mixtures | High purity and yield, useful for hindered systems | Requires synthesis of the reagent support | nih.gov |
Comparative Analysis of Penicillamine Derivatives in Peptide Synthesis
Boc-Pen(pMeBzl)-OH versus Fmoc-Pen(Trt)-OH: A Comparative Study of Protecting Group Orthogonality
The selection between Boc and Fmoc strategies for solid-phase peptide synthesis (SPPS) dictates the choice of side-chain protecting groups. iris-biotech.de For penicillamine (B1679230), this compound and Fmoc-Pen(Trt)-OH are the standard derivatives used in their respective chemistries. peptide.compeptide.commerckmillipore.com
This compound in Boc-SPPS:
In the Boc/Bzl protection scheme, the N-α-amino group is temporarily protected by the acid-labile Boc group, while side chains are "permanently" protected by benzyl-based groups like p-methylbenzyl (pMeBzl). peptide.com The term "orthogonality" in this context is not absolute, as both Boc and benzyl-based groups are acid-labile. peptide.com However, a practical orthogonality is achieved due to the differential acid lability. The Boc group can be removed under moderately acidic conditions (e.g., 50% trifluoroacetic acid (TFA) in dichloromethane), which are not harsh enough to cleave the more robust pMeBzl group from the penicillamine thiol. peptide.com The pMeBzl group requires strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for its removal, which is typically done concurrently with the cleavage of the finished peptide from the resin. peptide.compeptide.com
Fmoc-Pen(Trt)-OH in Fmoc-SPPS:
The Fmoc strategy offers a truly orthogonal protection scheme. iris-biotech.de The N-α-Fmoc group is base-labile and is removed by treatment with a secondary amine, commonly piperidine. benchchem.com The side-chain protecting group, in this case, the trityl (Trt) group, is acid-labile. merckmillipore.comcymitquimica.com This distinct difference in deprotection conditions allows for the selective removal of the Fmoc group at each step of peptide elongation without affecting the Trt protection on the penicillamine side chain. cymitquimica.com The Trt group is then cleaved during the final acidolytic cleavage of the peptide from the resin, often using a TFA "cocktail" containing scavengers to prevent side reactions. peptide.commerckmillipore.com
Comparative Insights:
The choice between these two derivatives is fundamentally linked to the chosen SPPS strategy. The Boc/Bzl approach, while historically significant, has been largely superseded by the Fmoc/tBu strategy due to the harshness of HF and the greater orthogonality offered by the Fmoc-based methods. iris-biotech.de However, Boc-SPPS remains relevant for specific applications, such as the synthesis of thioesters for peptide ligation, where standard Fmoc-SPPS is not directly compatible. iris-biotech.de
| Feature | This compound | Fmoc-Pen(Trt)-OH |
| N-α-Protection Strategy | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Thiol Protecting Group | pMeBzl (para-methylbenzyl) | Trt (trityl) |
| N-α-Deprotection | Moderately acidic (e.g., TFA) peptide.com | Basic (e.g., piperidine) benchchem.com |
| Thiol Deprotection | Strong acid (e.g., HF) peptide.compeptide.com | Acidic (e.g., TFA) peptide.commerckmillipore.com |
| Orthogonality | Practically orthogonal (differential acid lability) peptide.com | Truly orthogonal (base vs. acid lability) iris-biotech.de |
Comparative Research on Other Thiol Protecting Groups for Penicillamine
Beyond the standard pMeBzl and Trt groups, a variety of other thiol protecting groups have been explored for penicillamine to offer different deprotection strategies and to enable more complex peptide modifications, such as the regioselective formation of multiple disulfide bonds.
S-Acetamidomethyl (Acm) Derivatives
The acetamidomethyl (Acm) group is a valuable thiol protecting group that is stable to the conditions of both Boc and Fmoc-SPPS. peptide.combenchchem.com This stability makes it orthogonal to both Boc and Fmoc N-α-deprotection as well as the final acidolytic cleavage from the resin. benchchem.combachem.com The Acm group is typically removed by oxidative methods, most commonly with iodine or N-chlorosuccinimide, which leads to the formation of a disulfide bond. benchchem.com This allows for the selective formation of a disulfide bridge while other cysteine or penicillamine residues remain protected with acid-labile groups. nih.gov For example, a peptide can be synthesized with one pair of Cys/Pen residues protected with Trt and another with Acm. nih.gov After cleavage from the resin and removal of the Trt groups, the first disulfide bond can be formed by air oxidation. Subsequently, the Acm groups can be removed with iodine to form the second disulfide bond. nih.gov
| Compound | N-α-Protection | Thiol Protection | Thiol Deprotection Method | Key Feature |
| Boc-Pen(Acm)-OH cymitquimica.com | Boc | Acm | Oxidative (e.g., Iodine) benchchem.com | Stable to both Boc and Fmoc SPPS conditions. benchchem.com |
| Fmoc-Pen(Acm)-OH benchchem.comchemimpex.com | Fmoc | Acm | Oxidative (e.g., Iodine) benchchem.com | Enables orthogonal disulfide bond formation strategies. benchchem.comnih.gov |
S-4-Methoxybenzyl (Mob) Derivatives
The 4-methoxybenzyl (Mob) group is another benzyl-type protecting group used for the thiol side chain. chemimpex.comresearchgate.net Similar to pMeBzl, it is employed in Boc-SPPS. bachem.com The primary difference lies in its lability. The electron-donating methoxy (B1213986) group makes the Mob group more acid-labile than the pMeBzl group. peptide.com While stable to the repetitive TFA treatments used for Boc deprotection during synthesis, it can be cleaved with strong acids like HF. bachem.com Its increased acid lability compared to pMeBzl can be advantageous in certain synthetic contexts.
| Compound | N-α-Protection | Thiol Protection | Thiol Deprotection Method | Key Feature |
| Boc-Pen(Mob)-OH chemimpex.com | Boc | Mob | Strong acid (e.g., HF) bachem.com | More acid-labile than pMeBzl. peptide.com |
S-Pyridinesulfenyl (Npys) Derivatives
The 3-nitro-2-pyridinesulfenyl (Npys) group offers a unique deprotection mechanism. core.ac.ukgoogle.com It is stable under standard synthesis conditions but can be selectively removed by treatment with a thiol-containing reagent, such as β-mercaptoethanol or dithiothreitol (B142953) (DTT), or a phosphine (B1218219) reagent like tributylphosphine. google.com This allows for orthogonal deprotection in the presence of other protecting groups. However, partial cleavage of the Npys group has been observed during deprotection and cleavage under certain conditions. semanticscholar.org
| Compound | Thiol Protection | Thiol Deprotection Method | Key Feature |
| H-Pen(Npys)-OH semanticscholar.org | Npys | Thiolysis/Reduction google.com | Orthogonal to many other protecting groups. google.com |
Sec-isoamyl Mercaptan (SIT) Derivatives
Recently, sec-isoamyl mercaptan (SIT) has emerged as a promising thiol protecting group. issuu.comchemistryviews.org It is designed to be removed by disulfide reducing agents. chemistryviews.orgiris-biotech.de The SIT group is stable enough for use in solid-phase peptide synthesis but is more readily removed than other disulfide-based protecting groups like S-tert-butyl (StBu). chemistryviews.orgiris-biotech.de In a comparative study, the SIT group was completely removed from a penicillamine residue in less than 10 minutes with 100 mM TCEP, whereas minimal removal of the StBu group was observed over 2 hours. nih.govd-nb.info This makes SIT a valuable tool for syntheses requiring efficient and clean deprotection of the thiol group, particularly for the formation of disulfide bridges. nih.gov
| Compound | Thiol Protection | Thiol Deprotection Method | Key Feature |
| Fmoc-Pen(SIT)-OH issuu.comiris-biotech.de | SIT | Reduction (e.g., DTT, TCEP) chemistryviews.orgnih.govd-nb.info | Rapid and efficient removal under reducing conditions. nih.govd-nb.info |
Analytical and Characterization Methodologies in the Context of Boc Pen Pmebzl Oh Syntheses
Chromatographic Techniques for Reaction Monitoring and Purity Assessment
Chromatographic methods are indispensable tools in the synthesis of Boc-Pen(pMeBzl)-OH for both real-time reaction monitoring and final purity assessment. Thin-Layer Chromatography (TLC) offers a rapid, qualitative means of tracking the consumption of starting materials and the formation of the product, while High-Performance Liquid Chromatography (HPLC) provides quantitative data on product purity.
Thin-Layer Chromatography (TLC)
TLC is a primary technique for monitoring the progress of the protection and S-alkylation steps in the synthesis of this compound. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, chemists can visualize the separation of reactants, intermediates, and the final product. The difference in polarity between the starting amino acid (penicillamine), the N-protected intermediate (Boc-Pen-OH), and the final S-protected product (this compound) allows for clear differentiation by their respective retention factors (Rƒ).
Generally, the starting penicillamine (B1679230) is highly polar and will have a very low Rƒ value. Upon protection of the amino group with the lipophilic tert-butyloxycarbonyl (Boc) group, the resulting Boc-Pen-OH will be less polar and exhibit a higher Rƒ. The subsequent introduction of the p-methylbenzyl group to the sulfur atom further increases the lipophilicity, leading to an even higher Rƒ value for this compound. Visualization is typically achieved using a combination of UV light (for aromatic compounds) and a ninhydrin (B49086) stain, which reacts with free amino groups to produce a characteristic colored spot.
| Compound | Expected Rƒ Range | Typical Mobile Phase System (v/v) | Visualization Method |
| Penicillamine | 0.1 - 0.2 | n-Butanol:Acetic Acid:Water (4:1:1) | Ninhydrin |
| Boc-Pen-OH | 0.4 - 0.5 | Ethyl Acetate:Hexane (1:1) | UV, Permanganate |
| This compound | 0.6 - 0.7 | Ethyl Acetate:Hexane (1:1) | UV, Permanganate |
High-Performance Liquid Chromatography (HPLC)
For quantitative purity analysis, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity. This compound, being a relatively nonpolar molecule, is well-suited for analysis on a C18 stationary phase. A typical mobile phase consists of a gradient of an aqueous solvent (often with a modifier like trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The purity of the final compound is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is often required for subsequent applications, such as peptide synthesis.
| Parameter | Typical Conditions |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Expected Retention Time | 12-15 minutes (highly dependent on exact gradient) |
Spectroscopic Methods for Structural Elucidation of Intermediates and Products
Spectroscopic techniques are crucial for confirming the molecular structure of this compound and its precursors. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and can offer insights into the compound's fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for verifying the successful installation of the Boc and p-methylbenzyl protecting groups.
¹H NMR: The proton NMR spectrum will show characteristic signals for each part of the molecule. The nine protons of the tert-butyl group of the Boc protecting group will appear as a prominent singlet around 1.4 ppm. The two geminal methyl groups of the penicillamine core will appear as two distinct singlets. The protons of the p-methylbenzyl group will show a singlet for the benzylic CH₂ group, a singlet for the aromatic methyl group, and a pair of doublets for the para-substituted aromatic ring.
¹³C NMR: The carbon spectrum will corroborate the ¹H NMR data, showing characteristic signals for the carbonyl carbons of the acid and the carbamate, the quaternary carbon of the Boc group, and the carbons of the penicillamine backbone and the p-methylbenzyl group.
Table of Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |
| C(CH₃)₂ (Penicillamine) | ~1.3 & 1.5 | 2 x Singlets | 2 x 3H |
| Ar-CH₃ (pMeBzl) | ~2.32 | Singlet | 3H |
| S-CH₂-Ar (pMeBzl) | ~3.75 | Singlet | 2H |
| α-CH (Penicillamine) | ~4.50 | Doublet | 1H |
| NH (Amide) | ~5.5 | Doublet | 1H |
| Aromatic CH (pMeBzl) | ~7.15 & 7.25 | 2 x Doublets | 2 x 2H |
| COOH | >10.0 | Broad Singlet | 1H |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound. The analysis will typically show the molecular ion peak [M+H]⁺ or the sodium adduct [M+Na]⁺, confirming the compound's elemental composition. For this compound (C₁₈H₂₇NO₄S, Molecular Weight: 353.48), the expected [M+H]⁺ peak would be at m/z 354.17. Fragmentation analysis can reveal the loss of the Boc group (a loss of 100 amu) or other characteristic fragments.
Stereochemical Analysis and Chiral Purity Determination
Since this compound is a chiral molecule, derived from either L- or D-penicillamine, it is critical to confirm its stereochemical integrity and determine its enantiomeric purity. This is particularly important if the compound is to be used in the synthesis of stereospecific molecules like peptides or pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
Chiral HPLC
The enantiomeric excess (e.e.) of this compound can be determined by separating the L- and D-enantiomers on a chiral stationary phase (CSP). Macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector (e.g., Astec CHIROBIOTIC T), are particularly effective for the separation of N-protected amino acids. The mobile phase is typically a mixture of polar organic solvents like methanol or acetonitrile with additives such as acetic acid or triethylamine (B128534) to improve peak shape and resolution. The two enantiomers will have different retention times, and the enantiomeric excess can be calculated from the relative peak areas.
| Parameter | Typical Conditions |
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based, 5 µm) |
| Mobile Phase | Methanol/Acetonitrile/Acetic Acid/Triethylamine (e.g., 80:20:0.1:0.1 v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Outcome | Baseline separation of the L- and D-enantiomers |
The successful synthesis and characterization of this compound rely on the systematic application of these analytical methodologies. Each technique provides a crucial piece of information, and together they ensure the identity, purity, and stereochemical integrity of this important synthetic building block.
Q & A
Q. How can computational modeling predict this compound’s compatibility with non-standard amino acids in hybrid peptides?
- Molecular dynamics (MD) simulations : Model steric clashes between pMeBzl and β-amino acids.
- Docking studies : Assess hydrogen-bonding compatibility with D-proline derivatives.
- Validation: Synthesize predicted compatible sequences and compare simulated/experimental RMSD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
